molecular formula C20H22F2N2O3S B4519322 N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B4519322
M. Wt: 408.5 g/mol
InChI Key: MXZBPBONACRYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H22F2N2O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.13192007 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Cycloaddition Reactions

This compound is involved in enantioselective cycloaddition reactions, providing a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. Such processes are crucial for the asymmetric synthesis of complex molecules with potential pharmaceutical applications (Liu et al., 2013).

Fluorinated Compound Synthesis

Research on the synthesis and application of fluorinated compounds, like the Fsec-protected glycosyl donor, highlights the relevance of fluorinated analogs in enhancing the properties of pharmaceuticals. The stability and reactivity of these compounds under various conditions offer insights into designing better drug candidates with improved efficacy and pharmacokinetic profiles (Spjut et al., 2010).

Inhibition of Tumor-associated Enzymes

Compounds structurally related to N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide have been investigated as inhibitors of tumor-associated carbonic anhydrase IX. Such inhibitors are promising for developing anticancer therapies due to their potential to target the tumor microenvironment specifically, reducing tumor growth and metastasis (Ilies et al., 2003).

Development of Polymeric Materials

The synthesis of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrates the application of such compounds in creating new materials with desirable properties like high thermal stability and solubility in polar solvents. These materials have applications in high-performance polymers for various industrial uses (Hsiao & Huang, 1997).

Lewis Basic Catalysis

Research on N-formamide derivatives derived from l-piperazine-2-carboxylic acid showcases the utility of such compounds in catalysis, particularly in hydrosilylation reactions. These studies contribute to the field of asymmetric synthesis, offering efficient methodologies for producing enantiomerically enriched compounds (Wang et al., 2006).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3S/c21-18-7-3-1-5-16(18)13-23-20(25)15-9-11-24(12-10-15)28(26,27)14-17-6-2-4-8-19(17)22/h1-8,15H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZBPBONACRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 4
N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 6
N-(2-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.